Allyl methyl disulfide (AMDS) is an organosulfur compound predominantly found in garlic (Allium sativum L.) [, , , , , , , ]. It belongs to a class of compounds known as allyl sulfides, characterized by the presence of one or more allyl groups (-CH2-CH=CH2) attached to a sulfur atom []. AMDS is a key contributor to the characteristic pungent odor of garlic [, , ]. Scientific research has focused on AMDS due to its diverse biological activities, including potential anticarcinogenic, antioxidant, and antimicrobial properties [, , , , , , ].
Molecular Structure Analysis
Oxidation: AMDS can be oxidized to allyl methyl sulfoxide (AMSO) and further to allyl methyl sulfone (AMSO2), potentially contributing to its antioxidant activity []. Studies have explored the thermodynamics of AMDS oxidation by hydrogen peroxide, suggesting the formation of an epoxide as a more thermodynamically favorable pathway [, ].
Reduction: In biological systems, AMDS can be reduced to allyl mercaptan (AM), which can be further methylated to allyl methyl sulfide (AMS) [].
Interactions with Biological Molecules: AMDS likely interacts with enzymes and proteins, influencing their activity. Research indicates interactions with glutathione S-transferase (GST) and cytochrome P450 enzymes, particularly CYP3A4 [, ].
Mechanism of Action
Antioxidant Activity: AMDS can scavenge reactive oxygen species (ROS) [, , ], potentially protecting cells from oxidative damage.
Induction of Detoxification Enzymes: AMDS can induce the activity of phase II detoxification enzymes like glutathione S-transferase (GST), enhancing the body's ability to eliminate carcinogens [].
Modulation of Signaling Pathways: Studies suggest that AMDS might influence cellular signaling pathways, such as the NF-κB pathway, impacting inflammatory responses [, ].
Direct Interaction with Biological Targets: AMDS might directly interact with specific enzymes or proteins, altering their activity. Research points towards the inhibition of cytochrome P450 enzymes, particularly CYP3A4, potentially affecting drug metabolism [].
Physical and Chemical Properties Analysis
Appearance: Allyl methyl disulfide is a colorless to pale yellow liquid [].
Odor: It possesses a strong, pungent, characteristic garlic odor [, , , ].
Volatility: AMDS is volatile and detectable in the headspace of garlic and in breath after consumption [, , , , , , , ].
Solubility: It is relatively insoluble in water but soluble in organic solvents [].
Applications
Food Science and Technology:
Flavoring Agent: AMDS is a key contributor to garlic's characteristic flavor and is used in various food products [, , , ].
Food Preservation: Its antimicrobial properties make it a potential natural food preservative, inhibiting the growth of foodborne pathogens [, ].
Odor Control: Research explores its potential to deodorize breath after garlic consumption [, , , , ].
Agricultural Science:
Pest Control: The volatile nature of AMDS and other garlic compounds shows potential as a repellent against agricultural pests like the Asian citrus psyllid [].
Biological and Medical Research:
Anticancer Research: AMDS has demonstrated inhibitory effects on chemically induced carcinogenesis in animal models, suggesting potential applications in cancer prevention research [, ].
Antioxidant Studies: Its antioxidant properties are being investigated for their potential role in protecting against oxidative stress-related diseases [, , ].
Anti-inflammatory Research: Studies explore AMDS's effects on inflammatory responses, potentially leading to applications in inflammatory disease research [, ].
Drug Metabolism Research: AMDS's interactions with drug-metabolizing enzymes, particularly CYP3A4, are being studied for potential implications in drug interactions [].
Analytical Chemistry:
Food Analysis: AMDS serves as a marker compound for garlic's quality control, authentication, and variety differentiation [, ].
Environmental Monitoring: The volatile nature of AMDS makes it amenable to detection using techniques like GC-MS, potentially useful for environmental monitoring applications [, , ].
Related Compounds
Diallyl Disulfide
Compound Description: Diallyl disulfide is an organosulfur compound known for its pungent odor and presence in garlic. It exhibits various biological activities, including anticarcinogenic, antimicrobial, and antioxidant effects [, ].
Allyl Mercaptan
Compound Description: Allyl mercaptan, also known as 2-propene-1-thiol, is another organosulfur compound contributing to garlic's characteristic odor. It is volatile and known for its potent aroma [].
Allyl Methyl Sulfide
Compound Description: Allyl methyl sulfide is a volatile organosulfur compound found in garlic, contributing to its characteristic odor. It is notable for its persistence in breath after garlic consumption [, ].
Relevance: Structurally, Allyl methyl sulfide is similar to Allyl methyl disulfide but lacks the disulfide (S-S) bond. This difference leads to a unique metabolic pathway, making Allyl methyl sulfide the primary source of garlic breath several hours after ingestion, unlike Allyl methyl disulfide, which is rapidly metabolized [].
Allyl Methyl Trisulfide
Compound Description: Allyl methyl trisulfide, an organosulfur compound, is found in garlic and contributes to its pungent aroma []. It exhibits potent inhibitory activity against benzo[a]pyrene-induced neoplasia [].
Dimethyl Disulfide
Compound Description: Dimethyl disulfide is a volatile organosulfur compound with a strong, unpleasant odor. It is found in various foods, including garlic [].
Diallyl Trisulfide
Compound Description: Diallyl trisulfide, an organosulfur compound found in garlic, contributes significantly to its aroma and flavor []. It exhibits potent inhibitory effects against benzo[a]pyrene-induced neoplasia, particularly in the forestomach [].
Methyl Propyl Disulfide
Compound Description: Methyl propyl disulfide, an organosulfur compound, is found in various Allium species and contributes to their characteristic odor [].
Dipropyl Disulfide
Compound Description: Dipropyl disulfide, an organosulfur compound, is found in Allium species and contributes to their characteristic odor [].
Properties
CAS Number
2179-58-0
Product Name
Allyl methyl disulfide
IUPAC Name
3-(methyldisulfanyl)prop-1-ene
Molecular Formula
C4H8S2
Molecular Weight
120.2 g/mol
InChI
InChI=1S/C4H8S2/c1-3-4-6-5-2/h3H,1,4H2,2H3
InChI Key
XNZOTQPMYMCTBZ-UHFFFAOYSA-N
SMILES
CSSCC=C
Synonyms
allyl methyl disulfide
Canonical SMILES
CSSCC=C
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